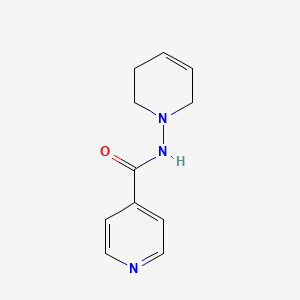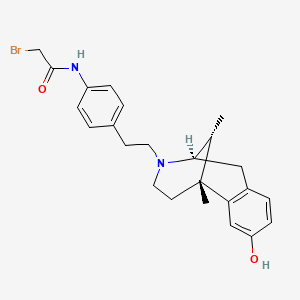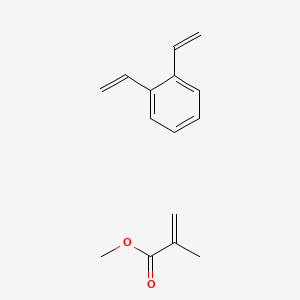
1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate is a compound that combines the structural features of both 1,2-bis(ethenyl)benzene and methyl 2-methylprop-2-enoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate typically involves the reaction of 1,2-bis(ethenyl)benzene with methyl 2-methylprop-2-enoate under specific conditions. The reaction may require the presence of a catalyst and controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-bis(ethenyl)benzene: Shares the ethenylbenzene structure but lacks the methyl 2-methylprop-2-enoate component.
Methyl 2-methylprop-2-enoate: Contains the methyl 2-methylprop-2-enoate structure but lacks the ethenylbenzene component.
Eigenschaften
CAS-Nummer |
9017-37-2 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H10.C5H8O2/c1-3-9-7-5-6-8-10(9)4-2;1-4(2)5(6)7-3/h3-8H,1-2H2;1H2,2-3H3 |
InChI-Schlüssel |
ZXHDFKAHCABVAF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1C=C |
Kanonische SMILES |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1C=C |
Synonyme |
methylmethacrylate-divinylbenzene polymer MMA-DVB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-[[(4-nitrophenyl)-oxomethyl]hydrazo]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B1229847.png)
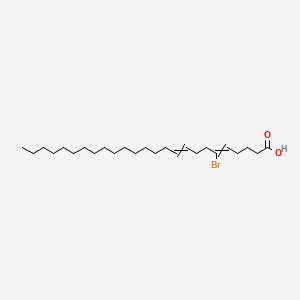
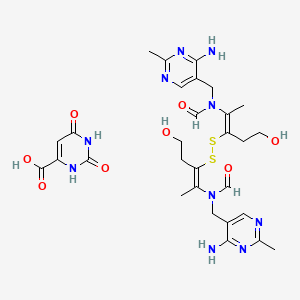

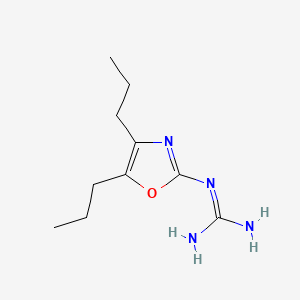
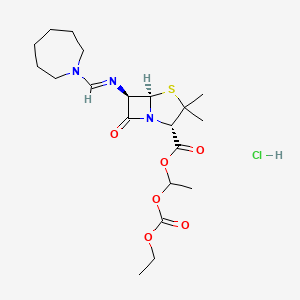


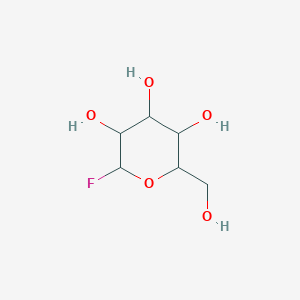
![2-(2-Benzoylanilino)-3-[4-[2-[methyl(2-pyridinyl)amino]ethoxy]phenyl]propanoic acid](/img/structure/B1229865.png)
![4-[4-(4-acetylphenyl)-1-piperazinyl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B1229867.png)
